2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzamide moiety and a pyridine ring. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to form 2-chlorobenzamide. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as benzene or toluene and may require elevated temperatures to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The chlorinated benzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce chlorinated benzylamines.
Scientific Research Applications
2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzamide: A simpler compound with similar chlorinated benzamide structure.
2-chlorobenzoyl chloride: An intermediate used in the synthesis of the target compound.
6-methylpyridin-2-yl derivatives: Compounds with similar pyridine ring structures.
Uniqueness
2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is unique due to its combination of chlorinated benzamide and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds .
Properties
IUPAC Name |
2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c1-12-5-4-8-18(23-12)25-20(27)15-11-13(9-10-17(15)22)24-19(26)14-6-2-3-7-16(14)21/h2-11H,1H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXOWBJOZDZRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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